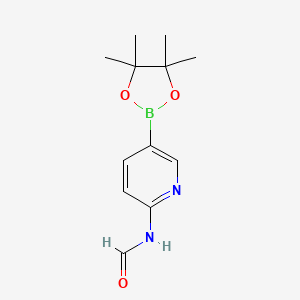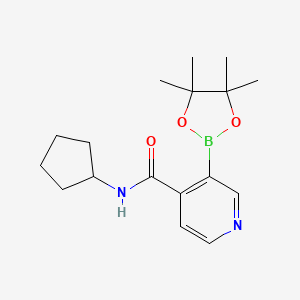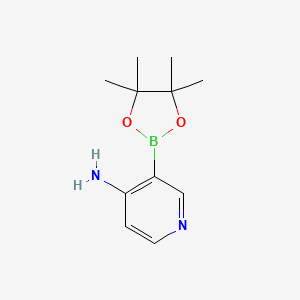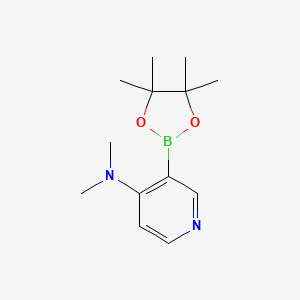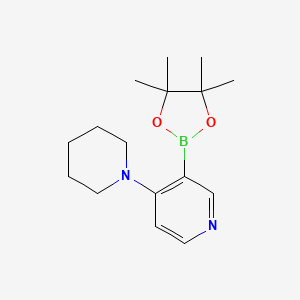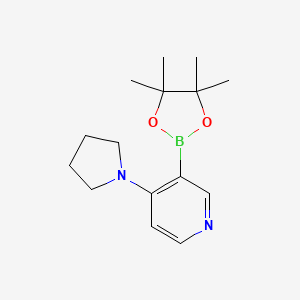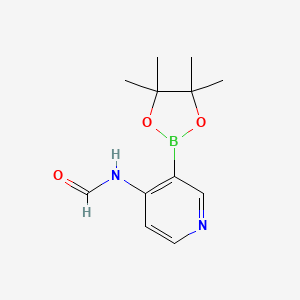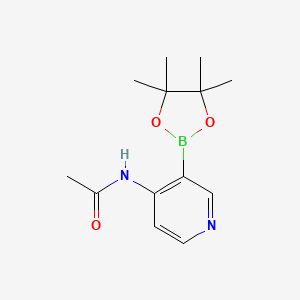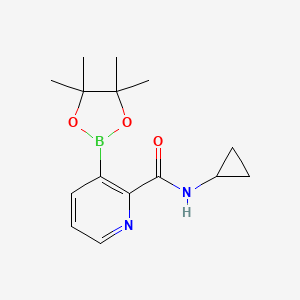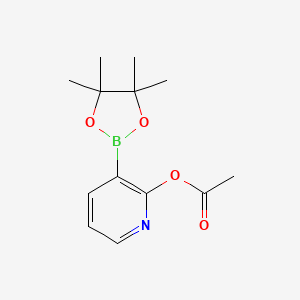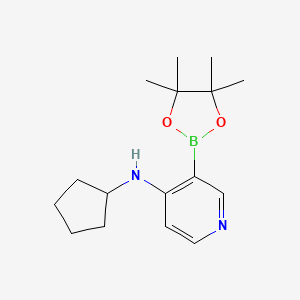
4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester (4-CPA-3-BAPE) is an organic compound that has been used in various scientific and industrial applications. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and boronic acid, a type of organic acid. 4-CPA-3-BAPE is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of approximately 124°C. It is an important precursor in the synthesis of other compounds and has a wide range of applications in organic chemistry, biochemistry, and pharmaceuticals.
作用机制
The mechanism of action of 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is not fully understood. However, it is believed that the boronic acid group of 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is responsible for its catalytic activity. It is believed that the boronic acid group acts as a Lewis acid, which can facilitate the formation of covalent bonds between the reactants. This is believed to be the mechanism by which 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester catalyzes various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester are not well understood. However, it is believed that 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester may have some anti-inflammatory and anti-oxidant effects. In addition, 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has been shown to inhibit the growth of certain cancer cell lines in vitro. However, further research is needed to determine the full extent of its biochemical and physiological effects.
实验室实验的优点和局限性
The advantages of using 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester in laboratory experiments include its high reactivity, low cost, and ease of handling. It is also a relatively safe compound and does not have any known toxic effects. The main limitation of 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is that it is sensitive to air and moisture and must be stored in an airtight container.
未来方向
There are a number of potential future directions for research involving 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester. These include further research into its biochemical and physiological effects, as well as its use as a catalyst in various reactions. In addition, further research into its applications in organic chemistry, biochemistry, and pharmaceuticals is needed. Finally, research into the development of new synthesis methods for 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is also needed.
合成方法
4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is synthesized by a reaction between 4-cyclopentylaminopyridine and 3-boronic acid pinacol ester. This reaction is carried out in a solvent such as acetonitrile or dimethylformamide at temperatures ranging from 0°C to 70°C. The reaction is catalyzed by a base such as triethylamine or pyridine. The reaction is usually complete within 1 to 2 hours. The product is then isolated by filtration and purified by recrystallization.
科学研究应用
4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has been studied extensively due to its wide range of applications in organic chemistry, biochemistry, and pharmaceuticals. It has been used as a reagent in the synthesis of various compounds, including heterocyclic compounds, organic dyes, and pharmaceuticals. It has also been used in the synthesis of peptides, peptidomimetics, and other organic compounds. In addition, 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has been used as a catalyst in various reactions, such as the Suzuki-Miyaura cross-coupling reaction.
属性
IUPAC Name |
N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-11-18-10-9-14(13)19-12-7-5-6-8-12/h9-12H,5-8H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLOTTZMTVNNFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


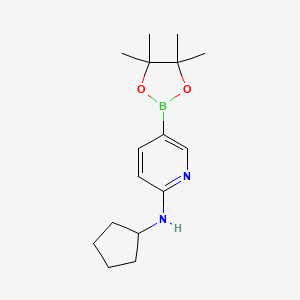
![6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester](/img/structure/B6338074.png)
